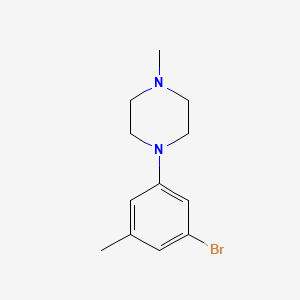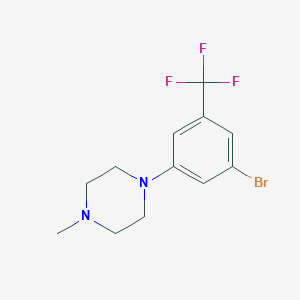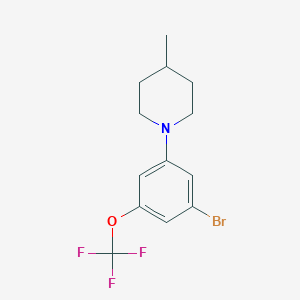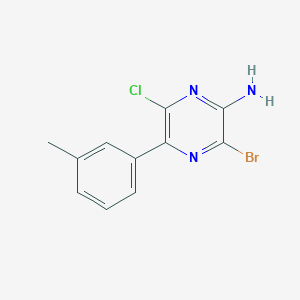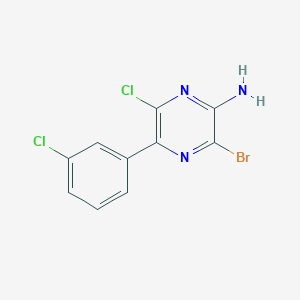
3-Bromo-6-chloro-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine typically involves multi-step organic reactions
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic or basic conditions.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents such as trifluoromethoxybenzene under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo various substitution reactions, particularly nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the bromine, chlorine, and trifluoromethoxy groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom can be replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazines, while nucleophilic substitution can introduce different functional groups at the halogenated positions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Bromo-6-chloro-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethoxy group is particularly interesting due to its ability to enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides and herbicides.
Mecanismo De Acción
The mechanism by which 3-Bromo-6-chloro-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluorobenzotrifluoride: Similar in structure but with a fluorine atom instead of chlorine.
6-Chloro-3-(trifluoromethoxy)pyrazin-2-amine: Lacks the bromine atom but retains the trifluoromethoxy and chlorine groups.
5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine: Lacks both bromine and chlorine atoms.
Uniqueness
What sets 3-Bromo-6-chloro-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine apart is the combination of bromine, chlorine, and trifluoromethoxy groups on the pyrazine ring. This unique arrangement of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-bromo-6-chloro-5-[3-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N3O/c12-8-10(17)19-9(13)7(18-8)5-2-1-3-6(4-5)20-11(14,15)16/h1-4H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOVHXMGXDNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=C(C(=N2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
